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molecular formula C17H13NO3S B8350912 5-[3-(Phenylmethoxy)phenylmethyl-ene]-2,4-thiazolidinedione

5-[3-(Phenylmethoxy)phenylmethyl-ene]-2,4-thiazolidinedione

Cat. No. B8350912
M. Wt: 311.4 g/mol
InChI Key: OSAMFBBKHJZYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05326770

Procedure details

A solution of 3-benzyloxybenzaldehyde (42.45 g, 200 mmol), 2,4-thiazolidinedione (23.43 g, 200.0 mmol), and piperidine (2 g) in 150 ml pyridine was refluxed for 16 h. The mixture was concentrated in vacuo, and the residue was triturated with 500 ml hot benzene, filtered, and the filtrate left standing at room temperature for two days. The resulting crystals were collected by filtration, washed with petroleum ether, and dried to give the product in 100% yield; mp 233-235° C.; IR (nujol): 1741, 1688 (CO) cm-1 ; NMR (DMSOd6TMS): δ5.19 (s, 2H, ArCH2), 7.15-7.25 (m, 3H), 7.3-7.5 (m, 6H), 7.73 (s, 1H, C=CH); Anal calcd for C17H13NO3, MW 311.36: C, 65.58; H, 4.21; N, 4.50; S, 10.30. Found: C, 65.53; H, 3.91; N, 4.52; S, 10.30. Mass spec m/e 312(M+1).
Quantity
42.45 g
Type
reactant
Reaction Step One
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:17]1[CH2:21][C:20](=[O:22])[NH:19][C:18]1=[O:23].N1CCCCC1>N1C=CC=CC=1>[C:2]1([CH2:1][O:8][C:9]2[CH:10]=[C:11]([CH:12]=[C:21]3[S:17][C:18](=[O:23])[NH:19][C:20]3=[O:22])[CH:14]=[CH:15][CH:16]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
42.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1
Name
Quantity
23.43 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with 500 ml hot benzene
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
the filtrate left
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the product in 100% yield

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C1(=CC=CC=C1)COC=1C=C(C=CC1)C=C1C(NC(S1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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